molecular formula C10H12N2O2S B2879518 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid CAS No. 1551131-41-9

2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2879518
CAS RN: 1551131-41-9
M. Wt: 224.28
InChI Key: GKFXGKIBVFDKBP-UHFFFAOYSA-N
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Description

The compound “2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups: a cyano group (-CN), a methyl group (-CH3), a thiazole ring, and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur) would add rigidity to the structure. The cyano, methyl, and carboxylic acid groups would likely project from this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano group could undergo reactions such as hydrolysis or reduction. The carboxylic acid group could participate in condensation reactions or be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would depend on the balance of hydrophilic (water-attracting) and hydrophobic (water-repelling) regions in its structure .

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

  • Crystal Structure of Febuxostat-Acetic Acid : A study revealed the crystal structure of a compound closely related to the requested chemical, showcasing the interactions between febuxostat (a thiazole derivative) and acetic acid. The research highlighted the nearly coplanar arrangement of the thiazole and benzene rings, and the formation of supramolecular chains through hydrogen bonds and π–π stacking, indicating potential applications in material science and molecular engineering (Wu, Hu, Gu, & Tang, 2015).

Synthetic Routes and Chemical Properties

  • Cross-Claisen Condensation for Heterocyclic γ-Amino Acids : Another study presented a chemical route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), showcasing the versatility of thiazole derivatives in mimicking protein secondary structures. This synthetic method underscores the compound's relevance in designing peptide mimetics and probes for biological studies (Mathieu et al., 2015).

  • Single-step Synthesis of 2-Substituted 2-Thiazolines : Research on the synthesis of thiazoline and thiazole derivatives highlighted efficient routes to obtain various 2-thiazolines, demonstrating the chemical versatility and potential applications of thiazole-based compounds in synthesizing bioactive molecules and materials (Suzuki & Izawa, 1976).

Biological Activities

  • Antiviral and Fungicidal Activities of Thiazole Derivatives : A significant study synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and evaluated their biological activities, including antiviral and fungicidal properties. This research suggests potential applications of thiazole derivatives in developing new antifungal and antiviral agents, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research (Fengyun et al., 2015).

Future Directions

The study and application of this compound would likely depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it has unique physical properties), or synthetic chemistry (as a building block for more complex molecules) .

properties

IUPAC Name

2-(1-cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-3-6(2)7(4-11)9-12-8(5-15-9)10(13)14/h5-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXGKIBVFDKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C#N)C1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid

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